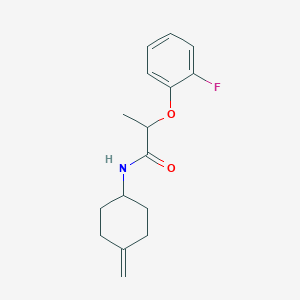

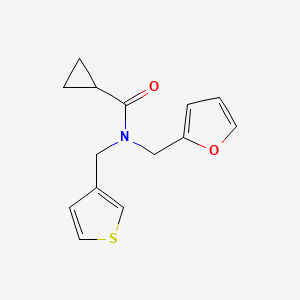

![molecular formula C16H13N5O2S B2595276 N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide CAS No. 885458-33-3](/img/structure/B2595276.png)

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecules have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H13N5O2S/c17-14-13 (15-18-9-4-1-2-5-10 (9)19-15)11 (22)8-21 (14)20-16 (23)12-6-3-7-24-12/h1-8,22H,17H2, (H,18,19) (H,20,23) .Physical And Chemical Properties Analysis

The compound has a melting point of 270-271 . It is a solid compound .Scientific Research Applications

Antifungal Activity

The compound’s structure combines a pyridine-3-sulfonamide scaffold with known antifungally active 1,2,4-triazole substituents. Researchers have synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides. These compounds exhibit promising antifungal activity against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis. Some of these derivatives are more effective than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species .

Complex 3D Network Formation

The compound’s extensive hydrogen bonding interactions lead to a complex 3D network. This network contributes to its high density, insensitivity, and thermal stability. Such properties are valuable for applications in materials science and crystal engineering .

Anti-Inflammatory and Analgesic Potential

Derivatives containing similar structural motifs have demonstrated anti-inflammatory and analgesic activities. For example, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit these properties. Their ulcerogenic index is also favorable compared to standard drugs like indomethacin and celecoxib .

Inhibitory Effects Against Microorganisms

Thiophene derivatives, including compounds related to our target molecule, have shown inhibitory effects against various microorganisms. For instance, compound 12 demonstrated significant inhibitory activity against B. subtilis, E. coli, P. vulgaris, and S. aureus .

Antiproliferative Agents

While not directly studied for our compound, related 1,2,4-triazole derivatives have been evaluated as antiproliferative agents. These compounds hold promise for cancer research and therapy .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit antibacterial properties . They might target bacterial enzymes or proteins that are essential for bacterial growth and survival.

Mode of Action

These compounds might interact with their targets by forming hydrogen bonds or other types of chemical interactions, leading to the inhibition of the target’s function .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For antibacterial compounds, they might interfere with the synthesis of bacterial cell walls, protein synthesis, or other essential biochemical pathways in bacteria .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Compounds with similar structures have been found to have favorable pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For antibacterial compounds, the result might be the death of bacterial cells or the inhibition of their growth .

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c17-14-13(15-18-9-4-1-2-5-10(9)19-15)11(22)8-21(14)20-16(23)12-6-3-7-24-12/h1-7,17,22H,8H2,(H,18,19)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGXEBQTYXNMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=N)N1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

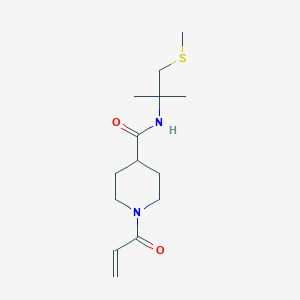

![tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate](/img/structure/B2595196.png)

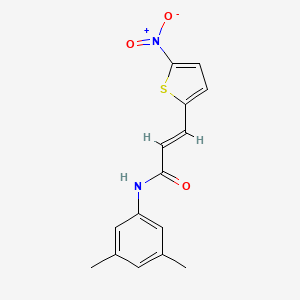

![2-[(4-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595199.png)

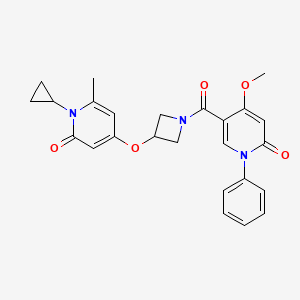

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2595202.png)

![(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2595204.png)

![2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2595205.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2595207.png)

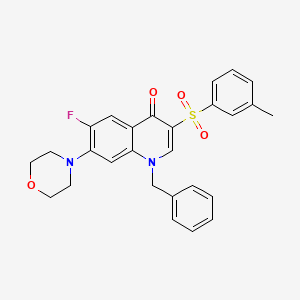

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2595212.png)

![1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2595214.png)